molecular formula C11H14O2 B6202099 methyl 2-ethyl-5-methylbenzoate CAS No. 2121931-16-4

methyl 2-ethyl-5-methylbenzoate

Cat. No.: B6202099
CAS No.: 2121931-16-4
M. Wt: 178.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-ethyl-5-methylbenzoate is an organic compound with the molecular formula C11H14O2. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the benzene ring is substituted with ethyl and methyl groups at the 2 and 5 positions, respectively. This compound is a colorless liquid with a pleasant odor and is used in various applications, including as an intermediate in organic synthesis and in the fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-ethyl-5-methylbenzoate can be synthesized through the esterification of 2-ethyl-5-methylbenzoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion. Common acid catalysts used in this process include sulfuric acid and hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of solid acid catalysts, such as zirconium or titanium-based catalysts. These catalysts offer the advantage of being reusable and environmentally friendly, reducing the need for large quantities of liquid acids and minimizing waste production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethyl-5-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-ethyl-5-methylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-ethyl-5-methylbenzoate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: A simpler ester of benzoic acid with a similar structure but without the ethyl and methyl substitutions.

    Ethyl benzoate: Another ester of benzoic acid, where the carboxyl group is replaced by an ethyl group.

    Methyl 3-nitrobenzoate: A nitro-substituted derivative of methyl benzoate.

Uniqueness

Methyl 2-ethyl-5-methylbenzoate is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and physical properties. This uniqueness makes it valuable in certain synthetic applications and as a specialized intermediate in organic synthesis .

Properties

CAS No.

2121931-16-4

Molecular Formula

C11H14O2

Molecular Weight

178.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.